molecular formula C41H58N4O9 B1217258 Tac combination CAS No. 82824-07-5

Tac combination

Cat. No.: B1217258
CAS No.: 82824-07-5
M. Wt: 750.9 g/mol
InChI Key: UPAWIKUZXZKSOH-OPSIUPSMSA-N
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Description

The compound “Tac combination” refers to a mixture of Cyclocarya paliurus triterpenoid acid complex and Se-methylselenocysteine. Cyclocarya paliurus triterpenoid acid complex is derived from the leaves of Cyclocarya paliurus, a plant known for its medicinal properties. Se-methylselenocysteine is a selenium-containing compound with various physiological functions, including antioxidant properties and tumor inhibition .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Cyclocarya paliurus triterpenoid acid complex involves extracting triterpenoid acids from the leaves of Cyclocarya paliurus. The main active components include ursolic acid, oleanolic acid, and betulinic acid. The extraction process typically involves solvent extraction followed by purification steps to isolate the triterpenoid acids .

Se-methylselenocysteine can be synthesized through the reaction of selenomethionine with methyl iodide under basic conditions. The reaction is carried out in an organic solvent, such as methanol or ethanol, and requires careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

Industrial production of Cyclocarya paliurus triterpenoid acid complex involves large-scale extraction and purification processes. The leaves of Cyclocarya paliurus are harvested, dried, and subjected to solvent extraction. The crude extract is then purified using techniques such as column chromatography and crystallization to obtain the triterpenoid acid complex .

Se-methylselenocysteine is produced industrially through chemical synthesis. The process involves the reaction of selenomethionine with methyl iodide in large reactors, followed by purification steps to remove impurities and obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Cyclocarya paliurus triterpenoid acid complex and Se-methylselenocysteine undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for their biological activities and therapeutic effects .

Common Reagents and Conditions

    Oxidation Reactions: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction Reactions: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are used.

    Substitution Reactions: Nucleophilic and electrophilic substitution reactions are common.

Major Products Formed

The major products formed from these reactions include various derivatives of triterpenoid acids and selenium-containing compounds. These products exhibit enhanced biological activities and therapeutic potential .

Mechanism of Action

The mechanism of action of Cyclocarya paliurus triterpenoid acid complex involves the activation of the phosphoinositide 3-kinase/protein kinase B/glycogen synthase kinase 3 beta pathway. This pathway plays a crucial role in regulating glucose and lipid metabolism, insulin sensitivity, and cellular stress responses .

Se-methylselenocysteine exerts its effects through its antioxidant properties and ability to modulate cellular signaling pathways. It activates the extracellular signal-regulated kinase/fos proto-oncogene pathway, leading to the upregulation of telomerase reverse transcriptase expression and the inhibition of cellular senescence .

Comparison with Similar Compounds

Cyclocarya paliurus triterpenoid acid complex is unique due to its specific combination of triterpenoid acids, including ursolic acid, oleanolic acid, and betulinic acid. These compounds exhibit synergistic effects, enhancing their therapeutic potential .

Se-methylselenocysteine is similar to other selenium-containing compounds, such as selenomethionine and selenocysteine. it is unique due to its specific methylation, which enhances its bioavailability and physiological effects .

List of Similar Compounds

  • Ursolic acid
  • Oleanolic acid
  • Betulinic acid
  • Selenomethionine
  • Selenocysteine

Properties

CAS No.

82824-07-5

Molecular Formula

C41H58N4O9

Molecular Weight

750.9 g/mol

IUPAC Name

2-(dimethylamino)ethyl 4-(butylamino)benzoate;4-[(1R)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol;methyl (1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate

InChI

InChI=1S/C17H21NO4.C15H24N2O2.C9H13NO3/c1-18-12-8-9-13(18)15(17(20)21-2)14(10-12)22-16(19)11-6-4-3-5-7-11;1-4-5-10-16-14-8-6-13(7-9-14)15(18)19-12-11-17(2)3;1-10-5-9(13)6-2-3-7(11)8(12)4-6/h3-7,12-15H,8-10H2,1-2H3;6-9,16H,4-5,10-12H2,1-3H3;2-4,9-13H,5H2,1H3/t12-,13+,14-,15+;;9-/m0.0/s1

InChI Key

UPAWIKUZXZKSOH-OPSIUPSMSA-N

SMILES

CCCCNC1=CC=C(C=C1)C(=O)OCCN(C)C.CNCC(C1=CC(=C(C=C1)O)O)O.CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)OC

Isomeric SMILES

CCCCNC1=CC=C(C=C1)C(=O)OCCN(C)C.CNC[C@@H](C1=CC(=C(C=C1)O)O)O.CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)OC(=O)C3=CC=CC=C3)C(=O)OC

Canonical SMILES

CCCCNC1=CC=C(C=C1)C(=O)OCCN(C)C.CNCC(C1=CC(=C(C=C1)O)O)O.CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)OC

Synonyms

TAC combination
TEC solution

Origin of Product

United States

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